![molecular formula C18H20O4 B4899051 4-[4-(2-methoxyphenoxy)butoxy]benzaldehyde](/img/structure/B4899051.png)
4-[4-(2-methoxyphenoxy)butoxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(2-methoxyphenoxy)butoxy]benzaldehyde is an organic compound characterized by its unique structure, which includes a benzaldehyde group attached to a butoxy chain that is further linked to a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-methoxyphenoxy)butoxy]benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxyphenol and 4-bromobutylbenzene.
Etherification: 2-methoxyphenol undergoes etherification with 4-bromobutylbenzene in the presence of a base such as potassium carbonate to form 4-(2-methoxyphenoxy)butylbenzene.
Oxidation: The resulting 4-(2-methoxyphenoxy)butylbenzene is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-methoxyphenoxy)butoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
Oxidation: 4-[4-(2-methoxyphenoxy)butoxy]benzoic acid.
Reduction: 4-[4-(2-methoxyphenoxy)butoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[4-(2-methoxyphenoxy)butoxy]benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-(2-methoxyphenoxy)butoxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The methoxyphenoxy group may also contribute to the compound’s overall activity by interacting with hydrophobic regions of target molecules.
Comparison with Similar Compounds
Similar Compounds
4-(4-methoxyphenyl)benzaldehyde: Similar structure but lacks the butoxy chain.
2-(4-methoxyphenoxy)benzaldehyde: Similar structure but lacks the butoxy chain and has a different substitution pattern.
Uniqueness
4-[4-(2-methoxyphenoxy)butoxy]benzaldehyde is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-[4-(2-methoxyphenoxy)butoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-20-17-6-2-3-7-18(17)22-13-5-4-12-21-16-10-8-15(14-19)9-11-16/h2-3,6-11,14H,4-5,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMSJZDRVCUHQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCOC2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(3-nitrobenzoyl)amino]benzoic acid](/img/structure/B4898970.png)
![N-[2-(3,4-dimethylphenoxy)ethyl]-2-methoxybenzamide](/img/structure/B4898978.png)
![N-benzyl-2-{4-[(benzylamino)methyl]-2-ethoxyphenoxy}acetamide](/img/structure/B4898987.png)
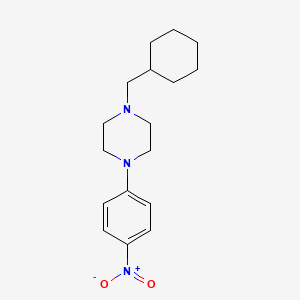
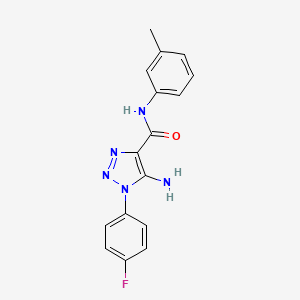

![[3-[(2,4-Difluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(2-methylfuran-3-yl)methanone](/img/structure/B4899013.png)
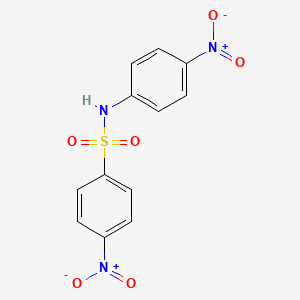
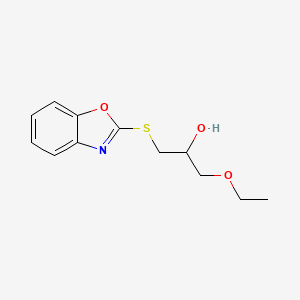
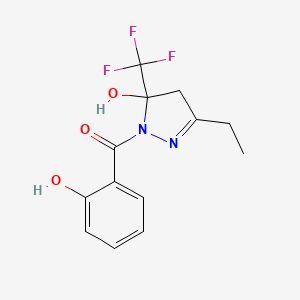
![3-Bromo-4-[(3-chlorophenyl)methoxy]-5-methoxybenzonitrile](/img/structure/B4899037.png)
![N-cyclobutyl-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4899045.png)
![5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-[(3-methylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B4899052.png)
![4-[(4-Fluorophenyl)methoxy]-3-methoxybenzonitrile](/img/structure/B4899062.png)
